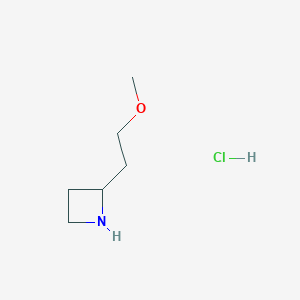

![molecular formula C20H31NO7 B14799755 [7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Echimidine is a pyrrolizidine alkaloid primarily found in the plant Echium plantagineum L. This compound is known for its hepatotoxic properties and has been a subject of concern due to its presence in contaminated honey and herbal teas . Pyrrolizidine alkaloids, including echimidine, are naturally occurring compounds that can pose significant health risks when ingested.

准备方法

Echimidine is typically isolated from Echium plantagineum L. using various extraction and purification techniques. The process often involves the reduction of plant extracts followed by high-performance liquid chromatography (HPLC) to separate and purify the compound

化学反应分析

Echimidine undergoes several types of chemical reactions, including oxidation and reduction. Under standard HPLC acidic conditions, echimidine can co-elute with its isomers, such as echihumiline and hydroxymyoscorpine . The compound’s reactivity is influenced by its functional groups, which include ester and hydroxyl groups. Common reagents used in these reactions include zinc for reduction and various acids for HPLC separation . Major products formed from these reactions are often isomeric forms of echimidine.

科学研究应用

Echimidine is primarily studied for its toxicological effects on liver cells. Research has shown that echimidine and its isomers can cause concentration-dependent inhibition of hepatocyte viability . This makes it a significant compound in studies related to hepatotoxicity and food safety. Additionally, echimidine’s presence in contaminated honey has led to regulatory measures by the European Food Safety Authority .

作用机制

The toxic effects of echimidine are primarily due to its ability to cause DNA damage and disrupt cell cycle regulation. Studies have shown that echimidine can lead to the deregulation of genes involved in cell cycle control and DNA repair . This results in cell cycle arrest and potential carcinogenesis. The compound’s molecular targets include transcription factors such as TP53, MYC, and NF-kB .

相似化合物的比较

Echimidine is similar to other pyrrolizidine alkaloids, such as echihumiline and hydroxymyoscorpine, which are also found in Echium plantagineum L . These compounds share similar toxicological profiles and chemical structures. echimidine is unique in its specific molecular configuration and its predominant presence in certain plant species. Other similar compounds include heliotrine and senecione, which also exhibit hepatotoxic properties .

属性

分子式 |

C20H31NO7 |

|---|---|

分子量 |

397.5 g/mol |

IUPAC 名称 |

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/t13?,15?,16?,20-/m0/s1 |

InChI 键 |

HRSGCYGUWHGOPY-QQQSGGDSSA-N |

手性 SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)[C@@](C(C)O)(C(C)(C)O)O |

规范 SMILES |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)

![1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine](/img/structure/B14799682.png)

![3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-](/img/structure/B14799715.png)

![1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B14799718.png)

![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B14799724.png)

![(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)

![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)

![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)

![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)

![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)

![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)